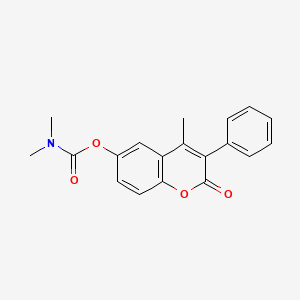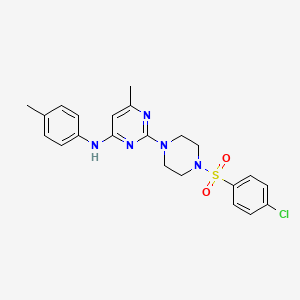
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl dimethylcarbamate: is a synthetic compound belonging to the coumarin family. Coumarins are benzopyrone derivatives with diverse biological activities. This particular compound features a chromenone core with a phenyl group and a dimethylcarbamate substituent.
Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps. One approach is the reaction of 7-amino-4-methylcoumarin (1) with various organic halides. For instance, the reaction with organic halides yields (4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins (5a–c), benzofuran (6), and benzoxazol (7) . These derivatives exhibit significant antimicrobial activity.
b. Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route. the general strategy involves coupling the amino group of 7-amino-4-methylcoumarin with the organic halide. Detailed reaction conditions can be found in the literature.
c. Industrial Production: While industrial-scale production methods are not explicitly mentioned in the literature, the synthetic routes can be adapted for larger-scale production. Optimization of reaction conditions, scalability, and purification processes would be essential for industrial applications.
Chemical Reactions Analysis
a. Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution. Its chromenone core provides multiple reactive sites.
b. Common Reagents and Conditions:Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can convert the phenolic group to a quinone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
c. Major Products: The major products depend on the specific reaction conditions. Oxidation may yield a quinone derivative, while reduction could lead to a hydroxylated compound. Substitution reactions may result in various functionalized derivatives.
Scientific Research Applications
This compound’s versatility makes it valuable in scientific research:
Medicinal Chemistry: Exploration of its antimicrobial properties and potential as an antibiotic.
Biological Studies: Investigation of its effects on cellular processes.
Chemical Biology: Probing its interactions with enzymes and receptors.
Mechanism of Action
The exact mechanism remains to be fully elucidated. its structural features suggest interactions with cellular targets, possibly affecting enzymatic processes or signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s worth noting that coumarins exhibit diverse structures and activities. Researchers often compare this compound with related derivatives to understand its unique features.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-6-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H17NO4/c1-12-15-11-14(23-19(22)20(2)3)9-10-16(15)24-18(21)17(12)13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
PAQPADGJSGZXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11254641.png)


![5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11254662.png)
![N-(3,5-Dimethylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11254668.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11254673.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11254676.png)
![N-allyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11254683.png)
![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11254697.png)
![N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B11254701.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3-methylphenyl)acetamide](/img/structure/B11254712.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11254719.png)
![N-(2-chlorobenzyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11254740.png)
